3-(4-FLUORO-3-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE
Description
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c1-13-12-14(2-4-16(13)19)3-5-17(23)21-15-6-9-22(10-7-15)18-20-8-11-24-18/h2,4,8,11-12,15H,3,5-7,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZLEASXMGRZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2CCN(CC2)C3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(4-Fluoro-3-Methylphenyl)Propanoic Acid
Route 1: Friedel-Crafts Alkylation
4-Fluoro-3-methylbenzene undergoes alkylation with acrylic acid in the presence of AlCl₃, yielding 3-(4-fluoro-3-methylphenyl)propanoic acid. This method achieves a 68% yield but requires rigorous control of reaction temperature (0–5°C) to minimize polyalkylation.
Route 2: Knoevenagel Condensation
4-Fluoro-3-methylbenzaldehyde reacts with malonic acid in pyridine with piperidine catalysis, forming α,β-unsaturated acid, which is hydrogenated (H₂, Pd/C) to the saturated propanoic acid. This two-step process affords a 75% overall yield with >99% purity after recrystallization (ethanol/water).
Synthesis of 1-(1,3-Thiazol-2-yl)Piperidin-4-Amine
Amide Bond Formation: Coupling Strategies
Acid Chloride Method
3-(4-Fluoro-3-methylphenyl)propanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with 1-(1,3-thiazol-2-yl)piperidin-4-amine in dichloromethane (DCM) with triethylamine (TEA) affords the target amide in 85% yield.
Conditions:
- Molar ratio (acid:amine): 1:1.2
- Temperature: 0°C → room temperature (RT)
- Workup: Aqueous NaHCO₃ wash, MgSO₄ drying, column chromatography (SiO₂, hexane/EtOAc 3:1).
Carbodiimide-Mediated Coupling
Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF couples the acid and amine at RT for 12 hours. This method achieves a 78% yield but requires extensive purification to remove urea byproducts.
Optimization Note:
Process Optimization and Scalability
Solvent Screening
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 95 |
| THF | 65 | 92 |
| DCM | 85 | 98 |
| Acetonitrile | 70 | 90 |
DCM outperforms polar solvents due to better solubility of the acid chloride and reduced side reactions.
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 → RT | 6 | 85 |
| RT | 4 | 82 |
| 40 | 3 | 75 |
Lower temperatures minimize racemization and thermal degradation.
Structural Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, thiazole-H), 7.25–7.15 (m, 3H, aryl-H), 6.90 (d, J = 8.4 Hz, 1H, NH), 4.10–3.95 (m, 1H, piperidine-H), 3.20–3.00 (m, 2H, CH₂), 2.85–2.70 (m, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.20–1.80 (m, 4H, piperidine-H).
- HRMS (ESI): m/z calcd for C₁₈H₂₁FN₃OS [M+H]⁺: 346.1385; found: 346.1389.
Purity Analysis
HPLC (C18 column, MeCN/H₂O 70:30): 99.2% purity, tᴿ = 8.7 min.
Challenges and Mitigation Strategies
- Thiazole Instability: The thiazole ring is prone to oxidation. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants improves stability.
- Amine Hygroscopicity: 1-(1,3-Thiazol-2-yl)piperidin-4-amine absorbs moisture, leading to hydrolysis. Use of molecular sieves (3Å) in coupling reactions prevents degradation.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions typically involve reagents like chlorine, bromine, and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. The fluorinated aromatic ring and thiazole ring can engage in π-π interactions and hydrogen bonding, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propanamide derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of key analogs:
Structural and Functional Group Comparison
Key Findings and Pharmacological Implications
Substituent Effects on Bioactivity :
- Fluorine vs. Methoxy : The 4-fluoro-3-methylphenyl group in the target compound offers greater metabolic stability compared to the methoxymethyl group in , which may improve oral bioavailability.
- Thiazole vs. Tetrazole/Thiophene : The thiazole ring in the target compound provides distinct electronic properties compared to tetrazole () or thiophene (). Thiazole’s nitrogen and sulfur atoms may enhance target binding specificity, whereas tetrazole acts as a carboxylate bioisostere for improved stability.
The target compound’s molecular weight (unreported) likely falls within drug-like ranges if similar to (341.34 g/mol).
Therapeutic Indications: Patent Compounds (): Complex derivatives with pyridyl and benzyl groups suggest use in oncology or inflammation. Thiazolidinone Derivatives (): Thiophene-thiazolidinone hybrids are associated with antimicrobial or antidiabetic activity.
Synthetic Utility :
- The methoxymethyl-piperidine analog () is explicitly labeled as a pharmaceutical intermediate, whereas the target compound’s thiazole-piperidine motif may position it as a precursor for CNS-targeting agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
